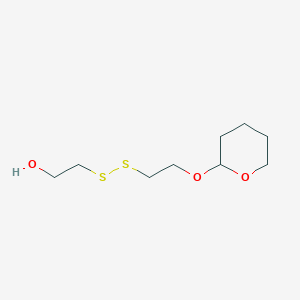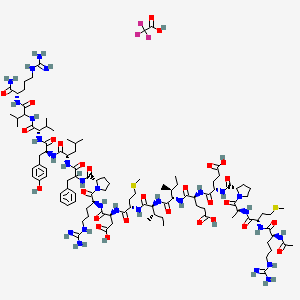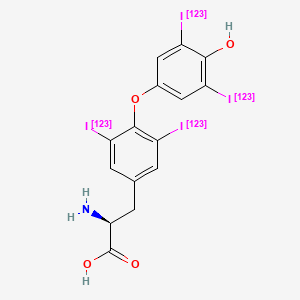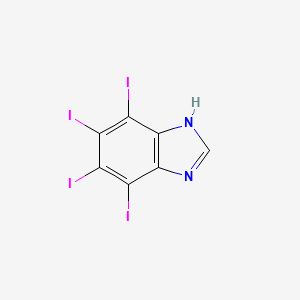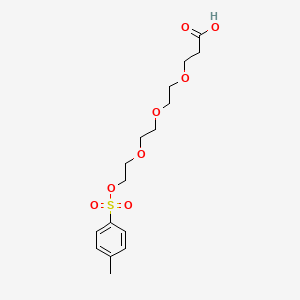
Tos-PEG4-acid
説明
Tos-PEG4-acid is a PEG-based PROTAC linker . It is a PEG derivative containing a tosyl group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The tosyl group in Tos-PEG4-acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Tos-PEG4-acid is C16H24O8S . It has a molecular weight of 376.4 g/mol .Chemical Reactions Analysis
The tosyl group in Tos-PEG4-acid is a very good leaving group for nucleophilic substitution reactions .科学的研究の応用
1. Enhanced Anticancer Efficacy
Tos-PEG4-acid, in the form of Alpha-tocopheryl polyethylene glycol succinate (TPGS), has demonstrated potential in enhancing the bioavailability of poorly absorbed drugs and acting as a vehicle for drug delivery systems. Specifically, TPGS has shown significant anticancer activity, being more effective than TOS (alpha-tocopheryl succinate) in inhibiting the growth of human lung carcinoma cells and inducing apoptosis and reactive oxygen species generation. This suggests its potential usefulness in cancer therapeutics (Youk et al., 2005).
2. Polymerization for Cancer Treatment
Polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) have been utilized to create α-TOS-based amphiphilic block copolymers. These polymers, with poly(ethylene glycol) (PEG) as the hydrophilic block, form nanoparticles capable of encapsulating and delivering hydrophobic molecules, showing promise in targeted cancer treatment. The biological activity of these nanoparticles depends on the molecular weight of PEG and the content of the methacrylic derivative of α-tocopheryl succinate (MTOS), highlighting the importance of their composition in therapeutic applications (Palao-Suay et al., 2016).
3. Protein Resistance and Sensitivity Improvement
In biomedical applications, PEG chains like Tos-PEG4-acid are used to enhance protein resistance and preserve protein function. A study using long PEG chains (PEG24) for functional biomolecule installation and short PEG chains (PEG4) as a protective layer found that the amount of PEG4 chain backfilling affects the flexibility of PEG24, thereby improving the recognition capacity of biomolecules. This suggests its potential in creating highly efficient and sensitive platforms for antibody immobilization and antigen recognition in complex biological environments (Du et al., 2018).
4. Drug Delivery System Design
Tos-PEG4-acid, in the form of poly(ethylene glycol)-folic acid (PEG-FA), has been used in the design of drug delivery systems. For example, a study used PEG-FA on the surface of polydopamine-modified mesoporous silica nanoparticles for targeted cancer therapy. These nanoparticles demonstrated high targeting efficiency and enhanced therapeutic anticancer effects, indicating their potential as carriers in cancer treatments (Cheng et al., 2017).
将来の方向性
特性
IUPAC Name |
3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O8S/c1-14-2-4-15(5-3-14)25(19,20)24-13-12-23-11-10-22-9-8-21-7-6-16(17)18/h2-5H,6-13H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXYSSILQKCWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tos-PEG4-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



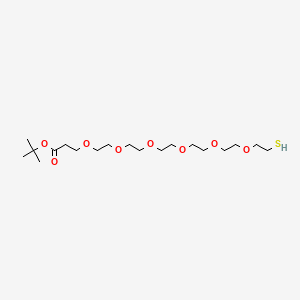
![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)
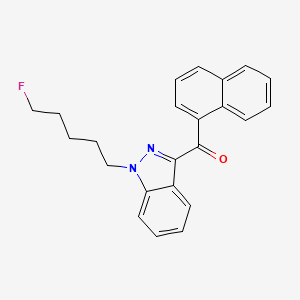
![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B611352.png)
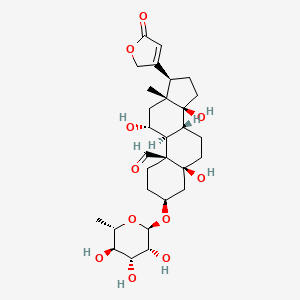

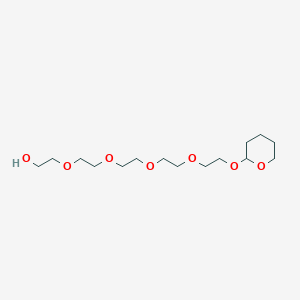
![2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B611359.png)
